molecular formula C20H26N2O B14960814 N-[3-(diethylamino)propyl]biphenyl-4-carboxamide

N-[3-(diethylamino)propyl]biphenyl-4-carboxamide

Cat. No.: B14960814
M. Wt: 310.4 g/mol
InChI Key: VCNQOEOESSSEOA-UHFFFAOYSA-N
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Description

N-[3-(diethylamino)propyl]biphenyl-4-carboxamide is an organic compound that belongs to the class of biphenyl carboxamides This compound is characterized by the presence of a biphenyl group attached to a carboxamide moiety, which is further linked to a diethylamino propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(diethylamino)propyl]biphenyl-4-carboxamide typically involves the reaction of biphenyl-4-carboxylic acid with 3-(diethylamino)propylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is conducted under anhydrous conditions and at a temperature range of 0-25°C to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to consistent and high-quality production of the compound.

Chemical Reactions Analysis

Types of Reactions

N-[3-(diethylamino)propyl]biphenyl-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

    Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions, where substituents such as halogens, nitro groups, or alkyl groups can be introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines, alcohols.

    Substitution: Halogenated biphenyl derivatives, nitro biphenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of advanced materials, such as liquid crystals and organic semiconductors.

Mechanism of Action

The mechanism of action of N-[3-(diethylamino)propyl]biphenyl-4-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The diethylamino propyl chain can facilitate binding to target sites through hydrogen bonding and hydrophobic interactions. The biphenyl group can enhance the compound’s stability and affinity for the target, leading to modulation of biological pathways and physiological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[3-(dimethylamino)propyl]biphenyl-4-carboxamide: Similar structure but with dimethylamino group instead of diethylamino.

    N-[3-(diethylamino)propyl]phenyl-4-carboxamide: Similar structure but with a single phenyl ring instead of biphenyl.

    N-[3-(diethylamino)propyl]biphenyl-4-sulfonamide: Similar structure but with a sulfonamide group instead of carboxamide.

Uniqueness

N-[3-(diethylamino)propyl]biphenyl-4-carboxamide is unique due to its specific combination of a biphenyl group and a diethylamino propyl chain, which imparts distinct physicochemical properties and biological activities. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H26N2O

Molecular Weight

310.4 g/mol

IUPAC Name

N-[3-(diethylamino)propyl]-4-phenylbenzamide

InChI

InChI=1S/C20H26N2O/c1-3-22(4-2)16-8-15-21-20(23)19-13-11-18(12-14-19)17-9-6-5-7-10-17/h5-7,9-14H,3-4,8,15-16H2,1-2H3,(H,21,23)

InChI Key

VCNQOEOESSSEOA-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCNC(=O)C1=CC=C(C=C1)C2=CC=CC=C2

Origin of Product

United States

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